

Spectroscopic Data for (Z)-3-Methyl-2-hexene: A Technical Guide

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Compound of Interest

Compound Name: (Z)-3-Methyl-2-hexene

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **(Z)-3-Methyl-2-hexene**. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. Below are the ^1H and ^{13}C NMR data for **(Z)-3-Methyl-2-hexene**.

^1H NMR Data

The ^1H NMR spectrum was acquired on a Varian A-60 spectrometer, operating at a frequency of 60 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Integration
H1 (CH ₃)	~1.65	Doublet	Value not available	3H
H2 (CH)	~5.1-5.3	Quartet	Value not available	1H
H4 (CH ₂)	~1.9-2.1	Multiplet	Value not available	2H
H5 (CH ₂)	~1.3-1.5	Multiplet	Value not available	2H
H6 (CH ₃)	~0.9	Triplet	Value not available	3H
3-CH ₃	~1.7	Singlet	-	3H

Note: The exact chemical shifts and coupling constants require access to the raw spectral data which is not publicly available in tabulated form. The provided values are estimations based on typical ranges for similar structures.

¹³C NMR Data

The ¹³C NMR data was reported by P. A. Couperus, A. D. Clague, and J. P. Van Dongen in Organic Magnetic Resonance, 8, 426 (1976).^[1] The spectrum was recorded in deuteriochloroform (CDCl₃).

Carbon Assignment	Chemical Shift (ppm)
C1	12.8
C2	124.2
C3	134.5
C4	29.9
C5	21.0
C6	14.1
3-CH ₃	20.6

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule. The data presented below corresponds to a gas-phase measurement.

Frequency (cm ⁻¹)	Vibrational Assignment
~2960-2850	C-H stretch (alkane)
~1650	C=C stretch (alkene)
~1460	C-H bend (alkane)
~830	=C-H bend (cis-alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following data was obtained via electron ionization (EI) in the gas phase.

m/z	Relative Intensity (%)	Proposed Fragment
98	~15	$[M]^+$ (Molecular Ion)
83	~10	$[M - CH_3]^+$
69	~80	$[M - C_2H_5]^+$
55	~60	$[C_4H_7]^+$
41	100	$[C_3H_5]^+$ (Base Peak)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(Z)-3-Methyl-2-hexene** in a suitable deuterated solvent (e.g., $CDCl_3$) is prepared. The sample is placed in a 5 mm NMR tube.

- 1H NMR: The spectrum is acquired on a 60 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR: The spectrum is acquired on a Varian CFT-20 spectrometer.^[2] The sample is dissolved in $CDCl_3$, and TMS is used as the internal reference.^[2]

Infrared (IR) Spectroscopy

For gas-phase analysis, a small amount of the volatile liquid **(Z)-3-Methyl-2-hexene** is introduced into a gas cell with infrared-transparent windows (e.g., NaCl or KBr). The cell is placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded. Alternatively, for a liquid-phase measurement in a chloroform solution, a dilute solution (e.g., 20 mg/mL) is prepared and placed in a liquid cell with a defined path length for analysis.^[1]

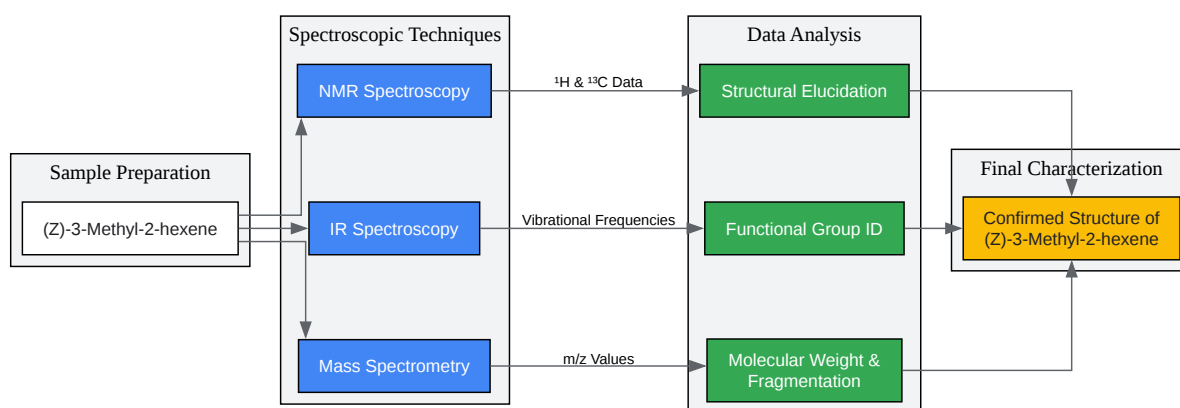
Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The volatile sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters

the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **(Z)-3-Methyl-2-hexene**.



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Caption: Workflow for the spectroscopic analysis of **(Z)-3-Methyl-2-hexene**.

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References

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